BENGHE Foundational & Exploratory

Check Availability & Pricing

"CAS number and chemical data for Bis(1-
methylbenzimidazol-2-yl)methane"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Bis(1-methylbenzimidazol-2-
Compound Name:
yl)methane

Cat. No.: B1215433

Technical Guide: Bis(1-methylbenzimidazol-2-
yl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-methylbenzimidazol-2-yl)methane is a heterocyclic organic compound belonging to the
bis-benzimidazole family. Compounds in this class are of significant interest to the scientific
community, particularly in the fields of medicinal chemistry and drug development, due to their
diverse biological activities. This technical guide provides a comprehensive overview of the
chemical data, a putative synthesis protocol, and the potential mechanism of action of Bis(1-
methylbenzimidazol-2-yl)methane, with a focus on its likely role as a DNA topoisomerase
inhibitor.

Chemical Data

Bis(1-methylbenzimidazol-2-yl)methane, with the CAS Number 55514-10-8, possesses the
molecular formula C17H1eNa4.[1] A summary of its key chemical properties is presented in Table
1.

Table 1: Chemical and Physical Properties of Bis(1-methylbenzimidazol-2-yl)methane
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Property Value Reference
CAS Number 55514-10-8 [1]
Molecular Formula Ci17H1eNa [1]
Molecular Weight 276.34 g/mol [1]

1-methyl-2-[(1-methyl-1H-
IUPAC Name benzimidazol-2-yl)methyl]-1H-
benzimidazole

2,2'-Methylenebis(1-methyl-
Synonyms O [1]
1H-benzimidazole)

XLogP3 3.3

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count 4
Rotatable Bond Count 2
Exact Mass 276.137497 g/mol [1]
Topological Polar Surface Area  35.6 A2 [1]
Heavy Atom Count 21 [1]

Experimental Protocols
Putative Synthesis of Bis(1-methylbenzimidazol-2-
yl)methane

A detailed experimental protocol for the synthesis of Bis(1-methylbenzimidazol-2-yl)methane
Is not explicitly available in the reviewed literature. However, based on established methods for
the synthesis of analogous benzimidazole derivatives, a plausible synthetic route involves the
condensation of N-methyl-o-phenylenediamine with a suitable dicarboxylic acid or its derivative.
A proposed method is outlined below.

Reaction Scheme:
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Polyphosphoric Acid (PPA)
Heat (e.g., 180-200°C)

2 x N-Methyl-o-phenylenediamine Malonic Acid —» Bis(1-methylbenzimidazol-2-yl)methane

Click to download full resolution via product page
Figure 1: Proposed synthesis of Bis(1-methylbenzimidazol-2-yl)methane.
Materials:
» N-methyl-o-phenylenediamine
e Malonic acid
e Polyphosphoric acid (PPA)
e Sodium bicarbonate solution (10%)
e Ethanol
» Activated charcoal
Procedure:

To a round-bottom flask, add N-methyl-o-phenylenediamine (2 equivalents) and malonic acid

(1 equivalent).
» Add polyphosphoric acid as a condensing agent and solvent.

o Heat the reaction mixture with stirring, for example, to 180-200°C, for a period of 2-4 hours.
The reaction progress should be monitored by thin-layer chromatography (TLC).

» After completion, cool the reaction mixture to approximately 80°C and pour it onto crushed
ice with vigorous stirring.

» Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until

the pH is approximately 7-8.
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e The crude product will precipitate out of the solution. Collect the solid by vacuum filtration
and wash it thoroughly with cold water.

 For purification, recrystallize the crude product from a suitable solvent, such as ethanol. The
use of activated charcoal may be necessary to remove colored impurities.

e Dry the purified crystals under vacuum to obtain Bis(1-methylbenzimidazol-2-yl)methane.

o Characterize the final product using techniques such as NMR spectroscopy, mass
spectrometry, and melting point determination.

Biological Activity Assessment: Cytotoxicity and
Topoisomerase Inhibition

Based on studies of structurally similar bis-benzimidazole compounds, Bis(1-
methylbenzimidazol-2-yl)methane is anticipated to exhibit cytotoxic and DNA topoisomerase
inhibitory activities. The following are generalized protocols for assessing these biological
effects.

1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50%
(ICs0).

Materials:

Human cancer cell lines (e.g., HeLa, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Bis(1-methylbenzimidazol-2-yl)methane stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

96-well microtiter plates
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o Multichannel pipette

e Microplate reader

Procedure:

o Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

» Prepare serial dilutions of Bis(1-methylbenzimidazol-2-yl)methane in the cell culture
medium.

» Remove the old medium from the wells and add the medium containing different
concentrations of the compound. Include a vehicle control (DMSQO) and a positive control
(e.g., doxorubicin).

 Incubate the plate for a specified period (e.g., 48 or 72 hours).

 After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing
the viable cells to metabolize MTT into formazan crystals.

» Add the solubilization buffer to dissolve the formazan crystals.

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the percentage of cell viability for each concentration and determine the 1Cso value.
2. DNA Topoisomerase | Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of the compound to inhibit the relaxation of supercoiled DNA by
topoisomerase I.

Materials:
e Human DNA Topoisomerase |
e Supercoiled plasmid DNA (e.g., pBR322)

o Assay buffer (containing Tris-HCI, KCI, MgClz, DTT, and BSA)
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e Bis(1-methylbenzimidazol-2-yl)methane stock solution (in DMSO)

e Loading dye

e Agarose gel

o Ethidium bromide or other DNA stain

o Gel electrophoresis apparatus and power supply

e UV transilluminator and imaging system

Procedure:

Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying
concentrations of Bis(1-methylbenzimidazol-2-yl)methane.

« Initiate the reaction by adding DNA Topoisomerase | to each tube. Include a negative control
(no enzyme) and a positive control (enzyme with no inhibitor).

 Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
o Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
e Load the samples onto an agarose gel.

o Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed,
and nicked).

 Stain the gel with a DNA stain and visualize the DNA bands under UV light.

« Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding
increase in the amount of supercoiled DNA compared to the positive control.

Potential Sighaling Pathway and Mechanism of
Action
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While direct experimental evidence for Bis(1-methylbenzimidazol-2-yl)methane is limited, the
primary mechanism of action for many bis-benzimidazole derivatives is the inhibition of DNA
topoisomerases.[2] These enzymes are crucial for resolving topological problems in DNA
during replication, transcription, and recombination. Their inhibition leads to the accumulation of
DNA strand breaks, which triggers a cascade of cellular events culminating in apoptosis
(programmed cell death).

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1215433?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18951286/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Cellular Environment

( )

Enters Cell
/”’— .5\\\\
( Cell Membrane Penetration I DNA
rgets acts on

GNA Topoisomerase I/ID<7

Inhibition leads to

Cellular Response

GNA Strand Breaks}

Ectivates

DNA Damage Sensors
(e.g., ATM/ATR)

Phosphorylates & Activates

p53 Activation

Induces

Apoptotic Pathway Activation
(e.g., Caspase Cascade)

Click to download full resolution via product page

Figure 2: Proposed signaling pathway for Bis(1-methylbenzimidazol-2-yl)methane.
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Figure 3: Logical workflow for the evaluation of Bis(1-methylbenzimidazol-2-yl)methane.

Conclusion

Bis(1-methylbenzimidazol-2-yl)methane is a compound with significant potential for further
investigation in the realm of cancer chemotherapy. Its structural similarity to known DNA
topoisomerase inhibitors suggests a clear and testable mechanism of action. The provided
putative synthesis and biological evaluation protocols offer a solid foundation for researchers to
explore the therapeutic potential of this and related bis-benzimidazole derivatives. Further
studies are warranted to confirm its precise biological targets and to optimize its activity and
pharmacokinetic properties for potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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